molecular formula C7H6N2O2 B3249357 1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one CAS No. 1934417-19-2

1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one

Cat. No.: B3249357
CAS No.: 1934417-19-2
M. Wt: 150.13 g/mol
InChI Key: PNCXVKPTMGAGTI-UHFFFAOYSA-N
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Description

1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one is a bicyclic heterocyclic compound featuring a pyridine ring fused with a 1,3-oxazin-2-one moiety. Derivatives of this core structure are explored for applications in oncology, enzyme inhibition, and diagnostic imaging .

Properties

IUPAC Name

1,4-dihydropyrido[3,4-d][1,3]oxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-7-9-6-3-8-2-1-5(6)4-11-7/h1-3H,4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCXVKPTMGAGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine-4-carboxylic acids with suitable reagents to form the oxazine ring . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxazine ring, leading to different structural analogs.

    Substitution: Substitution reactions, particularly at the nitrogen or oxygen atoms, can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological or chemical properties .

Scientific Research Applications

1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, certain derivatives of this compound have been shown to inhibit enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The biological and physical properties of pyrido-oxazinones are highly influenced by substituents. Key examples include:

Compound Name Molecular Formula Substituents Melting Point (°C) Key Properties Reference
8-Methoxy-4,4,6-trimethyl-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one C₁₁H₁₄N₂O₃ Methoxy, methyl groups N/A Density: 1.158 g/cm³; pKa: 11.59
3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one C₁₃H₁₂N₄O₂ Methyl, phenyl groups N/A IC₅₀ = 11 µM (MCF-7 cells)
(4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one C₈H₁₂N₂O₂ Hexahydro saturation N/A Discontinued due to bioavailability
2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one C₇H₆N₂O₂ Unsubstituted N/A Molecular weight = 150.13 g/mol

Key Observations :

  • Saturation (e.g., hexahydro derivative ) improves flexibility but may reduce aromatic interactions critical for target binding.
  • Pyrazolo-oxazinones (e.g., ) exhibit potent antitumor activity, likely due to the pyrazole ring enhancing electrophilic interactions.

Biological Activity

Overview

1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a fused pyridine and oxazine ring system, which contributes to its unique properties and potential therapeutic applications. Research indicates that it possesses various biological activities, particularly antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate enzymatic activity and influence signaling pathways associated with disease processes. For instance, studies have shown that certain derivatives of this compound can inhibit the NF-κB signaling pathway, which is crucial in cancer cell proliferation and survival .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, a derivative known as 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one was identified as a potent inhibitor of hepatocellular carcinoma (HCC) cell growth. This compound demonstrated significant growth inhibition in various HCC cell lines (HepG2, HCCLM3, Huh-7) in a dose-dependent manner. It also affected the DNA binding ability of NF-κB and reduced its phosphorylation, indicating a mechanism that disrupts cancer cell survival pathways .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. The compound exhibits activity against several bacterial strains, suggesting its potential as a therapeutic agent in treating infections. Its structure allows for modifications that can enhance its efficacy against specific pathogens.

Table: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInhibits HCC cell proliferation; affects NF-κB signaling ,
AntimicrobialActive against various bacterial strains; potential for infection treatment,
Apoptosis InductionInduces apoptosis in cancer cells through modulation of specific signaling pathways

Detailed Research Findings

  • Anticancer Study : A study focused on N-substituted pyrido-1,4-oxazin-3-ones revealed that certain derivatives could significantly inhibit tumor growth in preclinical models. The lead compound demonstrated a dose-dependent effect on tumor growth in mice at 50 mg/kg doses .
  • Antimicrobial Evaluation : The compound was evaluated against a range of bacterial pathogens, showing promising results that warrant further investigation into its clinical applicability as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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